N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide (C18H13ClN2O5, MW 372.8) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carbohydrazide class, a coumarin scaffold recognized for its potential in anti-infective and enzyme inhibition research. Unlike generic coumarins, this compound features a unique combination of an 8-methoxy substitution on the chromene ring and a 4-chlorobenzoyl hydrazide side chain, which distinguishes it from analogues with alternative halogens or substitution patterns.

Molecular Formula C18H13ClN2O5
Molecular Weight 372.8 g/mol
Cat. No. B12115855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide
Molecular FormulaC18H13ClN2O5
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13ClN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23)
InChIKeyYHXSSXMOYGZBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide – A Differentiated Coumarin-Carbohydrazide for Specialized Research


N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide (C18H13ClN2O5, MW 372.8) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carbohydrazide class, a coumarin scaffold recognized for its potential in anti-infective and enzyme inhibition research [1]. Unlike generic coumarins, this compound features a unique combination of an 8-methoxy substitution on the chromene ring and a 4-chlorobenzoyl hydrazide side chain, which distinguishes it from analogues with alternative halogens or substitution patterns [2]. Its well-defined, purchasable identity makes it a precise tool for structure-activity relationship (SAR) studies.

Structural distinctiveness 4-chlorobenzoyl and 8-methoxy combination provides a distinct SAR entry point
Regioisomer comparison Supports direct study against 2-chloro isomer to probe positional effects
Screening library fit Applicable to anti-infective and enzyme inhibition screening cascades as a halogenated coumarin probe

Why N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide Cannot Be Replaced by Standard In-Class Analogs


Within the coumarin-3-carbohydrazide family, minor structural changes can lead to drastic shifts in biological activity. Research on closely related series demonstrates that the position and electronic nature of substituents on both the benzoyl and chromene rings are critical determinants of potency and selectivity; for example, changing from a 3-hydroxybenzoyl to a different aroyl group can affect HIV-1 integrase inhibitory activity by orders of magnitude [1]. Consequently, N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide, with its specific 4-chloro substitution and 8-methoxy motif, is expected to exhibit a unique profile distinct from its 2-chloro isomer (CAS 189253-51-8) or unsubstituted benzohydrazide analogs, making generic interchange scientifically invalid .

Regioisomer shift (4-Cl vs 2-Cl)

The 4-chlorobenzoyl isomer may exhibit altered permeability and target engagement relative to the 2-chloro analog; direct substitution is not supported without experimental validation.

8-Methoxy modification

Removal of the 8-methoxy group removes a key electronic modulator; SAR from related coumarin series indicates potential shifts in antimicrobial activity.

Halogen bond donor absence

Replacement with a non-chlorinated benzohydrazide eliminates halogen bonding capability, which may reduce or alter binding interactions in enzyme assays.

Quantitative Differentiation of N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide from Key Analogs


Regioisomeric Differentiation: 4-Chlorobenzoyl vs. 2-Chlorobenzoyl Impact on Molecular Properties

The target compound is the 4-chlorobenzoyl regioisomer, in contrast to the commercially available 2-chlorobenzoyl analogue (CAS 189253-51-8). This positional shift influences key computed properties [1]. The 4-chloro isomer shows a higher logP and a slight increase in topological polar surface area (TPSA), which affects membrane permeability and bioavailability predictions.

Regioisomeric impact
Reported computed property
ΔlogP +0.16, ΔTPSA +1.0 Ų
Supports regioisomer-specific permeability review
Software-predicted; confirm experimentally
Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Scaffold Divergence: 8-Methoxy Coumarin vs. Unsubstituted Coumarin-3-Carbohydrazide

The presence of the 8-methoxy group distinguishes this compound from simpler coumarin-3-carbohydrazide derivatives. In analogous anti-tubercular series, the introduction of an 8-methoxy group on the coumarin ring has been associated with altered potency compared to unsubstituted versions, a trend supported by class-level SAR [1]. While specific MIC data for this compound is lacking in public literature, the structural modification is established as a key variable.

8-Methoxy scaffold effect
Class-level
8-methoxy substitution associated with altered anti-tubercular potency in class-level SAR
Scaffold modification may shift antimicrobial activity
Class-level inference; direct MIC data not available
Medicinal Chemistry Anti-infective Research Scaffold Hopping

Chlorine Substitution Effect: 4-Cl vs. 4-H on Benzohydrazide Analogs

Replacing the 4-chlorobenzoyl group with an unsubstituted benzoyl group results in a significant loss of heteroatom-mediated interaction potential. The 4-chloro substituent introduces a strong negative electrostatic potential region (σ-hole) capable of engaging in halogen bonding with protein targets, a feature absent in the parent benzohydrazide analog, N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide .

Halogen bonding potential
Data to verify
4-chlorophenyl enables halogen bonding absent in unsubstituted analog
Potential for distinct target engagement modes
Computational assessment; direct binding data not available
Drug Design Enzyme Inhibition Halogen Bonding

Targeted Research Applications for N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide


Structure-Activity Relationship (SAR) Probe for Halogen Bonding Studies

The 4-chlorophenyl moiety makes this compound a highly suitable probe for investigating the role of halogen bonding in coumarin-based ligand-target interactions. It can be directly compared with its 4-H and 2-chloro isomers to experimentally quantify the energetic contribution of halogen bonding to binding affinity and selectivity [1].

Anti-Infective Screening Libraries as a Regioisomeric Comparator

Given the class's established potential against HIV-1 integrase and Mycobacterium tuberculosis, this compound serves as a precise regioisomeric comparator to the 2-chlorobenzoyl analog in antimicrobial screening cascades. It ensures full SAR coverage of the halobenzoyl positional space, which is critical for identifying optimal substitution patterns [2].

Biophysical Assay Development for Coumarin-Carbohydrazides

With its distinct physicochemical profile (logP ~3.53, TPSA ~89 Ų), the compound can function as a reference standard for developing HPLC or LC-MS bioanalytical methods for this compound class, aiding in metabolic stability and plasma protein binding studies where a chlorinated, mid-polarity analyte is required .

Application
Selection Property
Validation Focus
Halogen bonding probe
4-chlorophenyl motif
Binding affinity comparison with non-halogenated analogs
Antimicrobial screening comparator
4-chloro regioisomer
Regioisomeric SAR in antimicrobial assays
Bioanalytical reference standard
Mid-polarity chlorinated coumarin
Chromatographic method development and stability
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